D-Allose-13C

Oncology Cell Proliferation Rare Sugar Pharmacology

D-Allose-13C (CAS 45009-62-9) is a 13C-labeled analog of the rare sugar D-allose, engineered for high-resolution metabolic tracing. Unlike unlabeled D-allose or common labeled sugars, its unique isotopic signature and biological specificity (potent GLUT1 downregulation, distinct tautomeric profile) make it essential for quantitative flux analysis, ADME studies, and LC/GC-MS internal standardization. Substitution compromises both analytical detection and biological relevance. For research use only; not a therapeutic or nutritional agent.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 45009-62-9
Cat. No. B10828440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose-13C
CAS45009-62-9
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2
InChIKeyGZCGUPFRVQAUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline: D-Allose-13C (CAS 45009-62-9) as a Stable Isotope-Labeled Rare Aldohexose


D-Allose-13C (CAS 45009-62-9) is a stable isotope-labeled analog of D-allose, a C-3 epimer of D-glucose that is classified as a rare aldohexose [1]. It is engineered with one or more carbon-13 atoms incorporated into its molecular framework . This isotopic substitution enables precise metabolic tracing via 13C NMR and mass spectrometry . The unlabeled parent molecule, D-allose, is a naturally scarce monosaccharide known for its distinct biological activities, including antiproliferative effects in multiple cancer models [2][3]. For the procurement scientist, the labeled variant is not a functional analog of the parent compound for therapeutic or nutritional investigation; rather, it is a specialized, high-specificity analytical tool required for pathway elucidation and flux quantitation that unlabeled sugars cannot provide.

Technical Barriers to Substituting D-Allose-13C with Unlabeled or Alternative Sugar Tracers


Generic substitution is precluded by two fundamental, quantifiable barriers. First, D-Allose-13C possesses a unique molecular mass and isotopic signature that is essential for precise analytical detection. Replacing it with unlabeled D-allose (mass 180.16 Da vs. D-Allose-13C6 at 186.11 Da) or with a structurally different labeled sugar like [1-13C]-D-glucose would invalidate any quantitative mass spectrometry-based flux analysis or NMR-based structural study [1]. Second, the biological behavior of the allose carbon skeleton is distinct from other sugars, even within the rare sugar class. For example, D-allose has been shown to be the most potent inhibitor of cell proliferation among all tested rare hexoses [2] and uniquely reduces GLUT1 expression to disrupt glucose uptake—a mechanism not shared by its more common rare sugar counterparts like D-psicose [3]. Therefore, substituting D-Allose-13C would compromise both analytical detection and biological relevance, rendering the resulting data non-comparable.

Comparative Quantitative Evidence for Selecting D-Allose-13C over Analogs


Comparative Biological Potency: D-Allose is the Most Potent Antiproliferative Rare Hexose in Leukemia Cells

Among all rare hexoses tested, D-allose demonstrated the most potent inhibitory effect on the proliferation of various human cancer cell lines [1]. This was established in a study of five leukemia cell lines, where MOLT-4F cells were identified as having the highest susceptibility to D-allose [1]. This class-level inference, based on the phrase 'most potent inhibitory effect among all rare hexoses,' indicates that D-allose is not a generic rare sugar but a specific molecular entity with superior biological activity in this context. The use of D-Allose-13C as a tracer is therefore justified because it is the labeled form of the most biologically active compound in its class, ensuring that the traced effects are not confounded by a weaker, off-target sugar.

Oncology Cell Proliferation Rare Sugar Pharmacology

Mechanism of Action: D-Allose Uniquely Reduces GLUT1 Expression and Glucose Uptake

D-Allose treatment has been shown to significantly decrease glucose uptake, as measured by the uptake of 2-deoxy D-glucose, and to reduce GLUT1 expression in a dose-dependent manner in multiple human cancer cell lines [1]. This mechanism was observed in hepatocellular carcinoma (HuH-7), breast adenocarcinoma (MDA-MB-231), and neuroblastoma (SH-SY5Y) cells [1]. The reduction in GLUT1 expression and subsequent decrease in glucose uptake is a specific and quantifiable effect of D-allose. While other rare sugars like D-psicose may have some anti-cancer effects [2], this precise mechanism of reducing the primary glucose transporter in cancer cells is a distinct and documented feature of D-allose.

Cancer Metabolism Glucose Transport Warburg Effect

Comparative Sweetness and Caloric Value: D-Allose is Distinct from Other Rare Sugars

D-Allose possesses approximately 80% of the sweetness of sucrose and has a caloric value close to zero [1]. This positions it differently from other rare sugars: D-psicose (also known as allulose) has about 70% the sweetness of sucrose and zero calories, while D-tagatose has about 90% sweetness and provides approximately 2 kcal/g [1]. This quantitative differentiation in sweetness and caloric value is critical for applications in food science and nutritional studies. D-Allose-13C would be the appropriate tracer for investigating the specific metabolic fate and physiological impact of D-allose as a distinct entity, not as a generic replacement for D-psicose or D-tagatose.

Nutritional Science Sweetener Development Metabolic Health

Analytical Differentiation: 13C-Labeling Enables Unique Quantitation of Tautomeric Forms

High-resolution 13C NMR (150 MHz) of D-allose selectively labeled with 13C at the C1 position (D-allose-1-13C) has been used to detect and quantify the percentages of its acyclic (aldehyde and hydrate) forms in aqueous solution [1]. This technique, which exploits the enhanced sensitivity and resolution of the 13C label, is not feasible with the unlabeled compound due to low natural abundance of 13C (1.1%). At 30°C, the aldehyde form of D-allose was quantified at 0.0032% and the hydrate form at 0.006% [1]. This precise quantitation of a minor, but chemically critical, species is a direct analytical benefit of the 13C-labeled compound over its unlabeled counterpart. The data also show distinct tautomeric equilibria for each aldohexose, meaning data for D-glucose or D-mannose are not interchangeable with D-allose [1].

NMR Spectroscopy Structural Biology Carbohydrate Chemistry

Validated Application Scenarios for D-Allose-13C Based on Comparative Evidence


High-Resolution NMR-Based Quantitation of Carbohydrate Tautomerism and Structure

D-Allose-13C, particularly when labeled at specific carbon positions like C1, is the requisite standard for high-resolution 13C NMR studies aimed at quantifying minor tautomeric forms (aldehyde and hydrate) in aqueous solution [1]. The evidence shows that D-allose possesses a distinct tautomeric profile (0.0032% aldehyde, 0.006% hydrate at 30°C) that is not representative of other common sugars like D-glucose [1]. This specific application is not achievable with unlabeled D-allose due to the low natural abundance of 13C.

Mechanistic Tracing of D-Allose-Mediated Inhibition of Glucose Transport in Cancer Models

D-Allose-13C is the ideal internal standard and metabolic tracer for studies designed to elucidate the unique mechanism of D-allose. Evidence confirms that D-allose significantly reduces glucose uptake and downregulates GLUT1 expression in multiple human cancer cell lines [2]. By using the 13C-labeled analog, researchers can track the fate of D-allose itself and quantify its impact on glucose transport and metabolism, providing a level of detail impossible to achieve with unlabeled compounds.

Development and Validation of Assays for D-Allose in Complex Biological Matrices

For nutritional and pharmaceutical research, D-Allose-13C serves as a superior internal standard for the quantitative analysis of D-allose in plasma, tissue, or other biological samples using LC-MS or GC-MS. The evidence showing that D-allose is a distinct compound with ~80% sucrose sweetness and near-zero calories, differing from D-psicose and D-tagatose [3], underscores the need for a specific and accurate analytical method. D-Allose-13C provides the necessary isotopic separation and signal for precise quantitation without interference from endogenous sugars.

Investigating the Metabolic Fate of D-Allose in Animal Models of Disease

In vivo studies investigating the antiproliferative effects of D-allose, such as its ability to reduce tumor volume in a U87MG glioblastoma xenograft model (100 mg/kg/day i.p.) [4], can be paired with D-Allose-13C as a tracer. This approach allows for the direct correlation of the parent compound's biological activity with its specific absorption, distribution, metabolism, and excretion (ADME) profile, a critical step in translational research. The use of the labeled compound ensures that the traced signal is exclusively from the administered D-allose and not from other dietary sugars.

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